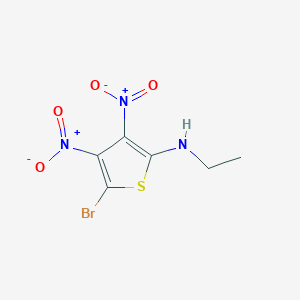

5-bromo-N-ethyl-3,4-dinitrothiophen-2-amine

Description

5-Bromo-N-ethyl-3,4-dinitrothiophen-2-amine is a substituted thiophene derivative characterized by a bromine atom at position 5, two nitro groups at positions 3 and 4, and an N-ethylamine substituent at position 2.

Properties

IUPAC Name |

5-bromo-N-ethyl-3,4-dinitrothiophen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O4S/c1-2-8-6-4(10(13)14)3(9(11)12)5(7)15-6/h8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMTTZCMSYZLQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=C(S1)Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-N-ethyl-3,4-dinitrothiophen-2-amine typically involves multiple steps. One common synthetic route starts with the bromination of thiophene, followed by nitration to introduce the nitro groups. The final step involves the ethylation of the amine group. The reaction conditions often include the use of bromine, nitric acid, and ethylamine under controlled temperatures and pH levels . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Bromo-N-ethyl-3,4-dinitrothiophen-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and sodium hydroxide.

Scientific Research Applications

5-Bromo-N-ethyl-3,4-dinitrothiophen-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

Medicine: Its derivatives are investigated for potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: It is used in the development of advanced materials, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 5-bromo-N-ethyl-3,4-dinitrothiophen-2-amine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, generating reactive intermediates that interact with cellular components. The bromine atom and ethyl group contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

5-Bromo-3,4-dinitrothiophen-2-amine

Key Differences :

- Lacks the N-ethyl group present in the target compound.

- Primary amine (-NH₂) at position 2 instead of a secondary amine (-NHCH₂CH₃).

Functional Implications :

- Solubility : The primary amine may enhance water solubility compared to the ethylated derivative due to increased polarity .

- Biological Activity: In , this compound (e.g., WNN0197-D004) is identified as a thioredoxin glutathione reductase (TGR) inhibitor.

- Hydrogen Bonding : The -NH₂ group can participate in stronger hydrogen bonds (e.g., N–H···N interactions) compared to the N-ethyl derivative, influencing crystal packing and stability .

Thiophene Derivatives with Nitro/Bromo Substituents

groups the target compound with other thiophene derivatives (e.g., WNN0194-D004, WNN0373-D002). While exact structures are unspecified, common features include:

- Electron-Withdrawing Effects : Nitro and bromo substituents stabilize the thiophene ring via resonance and inductive effects, enhancing electrophilic reactivity.

- Pharmacological Potential: These derivatives are screened as TGR inhibitors, suggesting shared mechanisms of action with the target compound .

Comparison Table :

Pyridine-Based Analogues

Example : 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine ()

- Structural Differences : Pyridine core vs. thiophene; dimethoxybenzyl group instead of nitro/ethyl substituents.

- Synthesis : Prepared via reductive amination, contrasting with the nitration/bromination route for thiophene derivatives .

- Crystallography: Exhibits N–H···N hydrogen bonds forming centrosymmetric dimers, a feature less likely in the ethylated thiophene due to reduced H-bond donor capacity .

Functional Contrast :

Brominated Heterocycles with Complex Substitutions

Example: 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine ()

Comparison Highlights :

- Electronic Properties: The thieno-dioxin moiety introduces oxygen atoms, enhancing polarity compared to the nitro-dominated thiophene.

- Steric Effects : Bulkier substituents in may limit membrane permeability relative to the simpler N-ethyl-thiophene derivative .

Research Findings and Implications

Physicochemical Properties

- Stability : Nitro groups may confer thermal instability, a concern shared with other nitro-containing analogues .

Biological Activity

5-Bromo-N-ethyl-3,4-dinitrothiophen-2-amine is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and two nitro groups, which are known to influence its reactivity and biological interactions. The presence of the ethyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of 5-bromo-N-ethyl-3,4-dinitrothiophen-2-amine is primarily attributed to its ability to interact with various biological molecules. The nitro groups can undergo redox reactions , generating reactive intermediates that can modify cellular components such as proteins and nucleic acids. Additionally, the bromine atom may participate in nucleophilic substitution reactions, further diversifying its interaction profile.

Antimicrobial Properties

Research indicates that derivatives of 5-bromo-N-ethyl-3,4-dinitrothiophen-2-amine exhibit antimicrobial activity . For instance, compounds with similar structures have been shown to inhibit the growth of various bacterial strains, suggesting a potential application in developing new antibiotics.

Anticancer Activity

Studies have demonstrated that certain derivatives possess anticancer properties , likely through mechanisms involving the induction of apoptosis in cancer cells. The generation of reactive oxygen species (ROS) has been implicated in this process, leading to cellular stress and subsequent cell death .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with dinitro substitutions exhibited significant inhibition zones compared to controls, highlighting their potential as antimicrobial agents.

- Anticancer Mechanism : In vitro studies on human cancer cell lines revealed that 5-bromo-N-ethyl-3,4-dinitrothiophen-2-amine induced apoptosis through ROS generation. The compound was shown to activate caspases, which are crucial for the apoptotic pathway, leading to cell death in a dose-dependent manner .

Comparative Analysis

To better understand the biological activity of 5-bromo-N-ethyl-3,4-dinitrothiophen-2-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 5-Bromo-N-ethyl-3,4-dinitrothiophen-2-amine | Moderate | High | Effective against various cancer cell lines |

| 5-Bromo-2-nitrothiophene | Low | Moderate | Less effective due to fewer reactive sites |

| N-Ethyl-3,4-dinitrothiophen-2-amine | High | Low | Lacks bromine substitution |

Q & A

Q. What are the optimal synthetic routes for 5-bromo-N-ethyl-3,4-dinitrothiophen-2-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of brominated thiophene derivatives typically employs stepwise functionalization. For 5-bromo-N-ethyl-3,4-dinitrothiophen-2-amine, a plausible route involves:

Bromination : Electrophilic bromination of the thiophene ring at the 5-position using N-bromosuccinimide (NBS) under controlled temperature (0–5°C).

Nitration : Sequential nitration at the 3- and 4-positions using mixed acid (HNO₃/H₂SO₄) with careful stoichiometry to avoid over-nitration.

Amine Functionalization : N-ethylation via nucleophilic substitution (e.g., using ethyl iodide and a base like K₂CO₃ in DMF).

Q. Optimization Strategies :

- Factorial Design : Use a 2⁴ factorial design to test variables (temperature, solvent polarity, catalyst loading, reaction time) and identify critical parameters .

- Computational Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory) to predict intermediates and transition states, reducing trial-and-error experimentation .

Q. What analytical techniques are critical for characterizing 5-bromo-N-ethyl-3,4-dinitrothiophen-2-amine, and how should conflicting spectral data be resolved?

Methodological Answer: Core Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., distinguishing nitro vs. bromine electronic effects on chemical shifts).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature).

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., nitro group positioning) .

Q. Resolving Data Contradictions :

Q. How does the electronic environment of the bromine atom influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the thiophene ring, reducing susceptibility to electrophilic attack but increasing sensitivity to nucleophilic substitution at elevated temperatures .

- Stability Testing :

- pH Studies : Monitor degradation via HPLC under acidic (pH 2–4) and basic (pH 9–11) conditions.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset temperature) .

Advanced Research Questions

Q. What computational strategies can predict regioselectivity in electrophilic substitution reactions involving this compound?

Methodological Answer:

- Reactivity Mapping : Use Fukui indices (DFT-based) to identify electron-rich sites prone to electrophilic attack. For example, nitration may favor the 3-position due to bromine’s meta-directing effect .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., polar aprotic solvents like DMF stabilizing transition states) to refine regioselectivity predictions .

Q. How do solvent polarity and catalyst choice impact cross-coupling reactions with this compound?

Methodological Answer:

- Solvent Effects : Polar solvents (e.g., DMSO) enhance solubility of nitro groups but may hinder Suzuki-Miyaura coupling; switch to toluene/water biphasic systems for improved yields .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Buchwald-Hartwig amination, optimizing ligand steric bulk to avoid side reactions at the nitro groups .

Q. What statistical methods are appropriate for resolving contradictions between theoretical predictions and experimental yields in its synthetic pathways?

Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate reaction variables (e.g., temperature, solvent) with yield discrepancies.

- Error-Source Identification : Use Grubbs’ test to detect outliers in yield data, followed by Bayesian inference to quantify parameter uncertainties .

Q. How does the compound’s nitro-thiophene core influence its interaction with biological targets?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Nitro Groups : Act as hydrogen-bond acceptors, enhancing binding to enzymes like nitroreductases.

- Thiophene Ring : π-π stacking with aromatic residues in protein active sites.

- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like bacterial nitroreductases, validated by enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.